molecular formula C6H5NO B2877594 3-Ethynyl-4-methyl-1,2-oxazole CAS No. 2418715-94-1

3-Ethynyl-4-methyl-1,2-oxazole

Cat. No.: B2877594
CAS No.: 2418715-94-1
M. Wt: 107.112
InChI Key: VQQJFJRGHFMXNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-methyl-1,2-oxazole can be achieved through various methods. One common approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction . This method allows for the formation of the oxazole ring under mild conditions. Another approach involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-4-methyl-1,2-oxazole is unique due to the presence of both an ethynyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-ethynyl-4-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQJFJRGHFMXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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